molecular formula C14H14BrClN6O B10889631 6-bromo-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10889631
M. Wt: 397.66 g/mol
InChI Key: PIMNVYPBRKLJAZ-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a bromine atom, a chloroethyl group, and a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolopyrimidine core, followed by the introduction of the bromine and chloroethyl groups. Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: shares similarities with other pyrazolopyrimidine derivatives, such as:

Uniqueness

What sets 6-BROMO-N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C14H14BrClN6O

Molecular Weight

397.66 g/mol

IUPAC Name

6-bromo-N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H14BrClN6O/c1-3-21-12(10(16)6-18-21)8-20(2)14(23)11-4-13-17-5-9(15)7-22(13)19-11/h4-7H,3,8H2,1-2H3

InChI Key

PIMNVYPBRKLJAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CN(C)C(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

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